Cas no 1219172-46-9 (methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)

methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate structure
1219172-46-9 structure
商品名:methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate
CAS番号:1219172-46-9
MF:C14H13N3O3S
メガワット:303.336321592331
CID:6295476
PubChem ID:4449064

methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate
    • methyl 3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoate
    • methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
    • SR-01000143517-1
    • SR-01000143517
    • AKOS002082286
    • 1219172-46-9
    • F0918-6866
    • EU-0061124
    • インチ: 1S/C14H13N3O3S/c1-20-11(18)7-6-10-13(19)17-12(15-10)8-4-2-3-5-9(8)16-14(17)21/h2-5,10,15H,6-7H2,1H3
    • InChIKey: MGDPRCPJZJUQET-UHFFFAOYSA-N
    • ほほえんだ: S=C1N=C2C=CC=CC2=C2N1C(C(CCC(=O)OC)N2)=O

計算された属性

  • せいみつぶんしりょう: 303.06776246g/mol
  • どういたいしつりょう: 303.06776246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0918-6866-2μmol
methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
1219172-46-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0918-6866-3mg
methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
1219172-46-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0918-6866-2mg
methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
1219172-46-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0918-6866-5mg
methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
1219172-46-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0918-6866-5μmol
methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
1219172-46-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0918-6866-1mg
methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
1219172-46-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0918-6866-4mg
methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate
1219172-46-9 90%+
4mg
$66.0 2023-05-17

methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate 関連文献

methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoateに関する追加情報

Introduction to Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate (CAS No. 1219172-46-9)

Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1219172-46-9, belongs to a class of molecules that exhibit promising biological activities. The unique structural features of this compound make it a valuable candidate for further research and development in drug discovery.

The molecular structure of Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate is characterized by a complex heterocyclic framework. Specifically, it incorporates an imidazo1,2-cquinazolinone core, which is a fused ring system consisting of an imidazole ring and a quinazoline ring. This core structure is further functionalized with a sulfonyl group and a carboxylate moiety, contributing to its diverse chemical reactivity and potential biological interactions.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways. Recent studies have suggested that molecules with similar structural motifs may interact with various enzymes and receptors, leading to therapeutic effects. For instance, the presence of the imidazo1,2-cquinazolinone core has been associated with anti-inflammatory and anti-proliferative activities in several preclinical studies. These findings have prompted researchers to explore the pharmacological potential of Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate as a lead compound for drug development.

The sulfanylidene group in the molecule is another key feature that contributes to its biological relevance. Sulfonamide derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The incorporation of this group into the imidazo1,2-cquinazolinone core may enhance the compound's ability to interact with biological targets, thereby increasing its therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate. These computational studies have provided valuable insights into how the compound might interact with specific proteins and enzymes in vitro. For example, molecular docking simulations have shown that this compound can bind to certain kinases and transcription factors, which are involved in various cellular processes.

In addition to its potential therapeutic applications, Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate also holds promise for use as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structural features make it a versatile building block that can be modified to create novel drug candidates with enhanced properties.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies to construct the imidazo1,2-cquinazolinone core and introduce the sulfonyl and carboxylate functional groups. These synthetic approaches often involve cyclization reactions and nucleophilic substitutions at key positions within the molecule.

One of the challenges in synthesizing Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate is controlling the regioselectivity of reactions to avoid unwanted side products. Advanced techniques such as transition metal catalysis have been employed to improve the precision of these reactions. These methods allow researchers to achieve higher selectivity and yield during synthesis.

Evaluation of the pharmacokinetic properties of Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinoazolin-2-2--9-9)-9)

The pharmacokinetic properties are crucial for determining how often a drug needs to be administered (

In conclusion,Methyl 3-{-

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